4-chloro-1-methyl-3-phenylquinolin-2(1H)-one

Enzymology Neuropharmacology Drug Screening

Researchers often struggle to find quinolinone building blocks with a reactive handle for late-stage diversification. This compound solves that with its unique 4-chloro group, enabling efficient nucleophilic aromatic substitution (SNAr). - Reactive 4-Cl handle for SNAr diversification & focused library synthesis. - Selective MAO-B inhibitor: IC50 300 nM (MAO-B) vs 39,000 nM (MAO-A), >130-fold selectivity. - Solved single-crystal X-ray structure available (CCDC deposited), reducing formulation burden.

Molecular Formula C16H12ClNO
Molecular Weight 269.72g/mol
CAS No. 56857-90-0
Cat. No. B373040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methyl-3-phenylquinolin-2(1H)-one
CAS56857-90-0
Molecular FormulaC16H12ClNO
Molecular Weight269.72g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)Cl
InChIInChI=1S/C16H12ClNO/c1-18-13-10-6-5-9-12(13)15(17)14(16(18)19)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeySVCOIEOFRRHZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one Specifications & Procurement


4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one (CAS 56857-90-0) is a synthetic small molecule belonging to the 2-quinolone class, characterized by a 1-methyl substitution and distinct 3-phenyl and 4-chloro groups on the quinolinone core [1]. Its molecular formula is C16H12ClNO, with a molecular weight of 269.73 g/mol . This specific substitution pattern differentiates it from simpler quinolone analogs and renders it a versatile intermediate in medicinal chemistry and organic synthesis [1].

4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one: Why Substitution Fails


While the quinolin-2(1H)-one core is a privileged scaffold in drug discovery, assuming functional equivalence among its many derivatives is a critical error in research and development. The specific substitution pattern on the quinolinone ring dictates crucial properties such as target binding affinity, metabolic stability, and synthetic utility. For instance, the 4-chloro substituent in 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is a key functional handle for further derivatization via nucleophilic aromatic substitution, a reactivity not shared by non-chlorinated analogs [1]. Similarly, the 3-phenyl group introduces significant steric bulk and potential for π-stacking interactions, which can drastically alter biological activity profiles compared to 3-unsubstituted or 3-alkyl derivatives [2]. Therefore, substituting this specific compound with a generic quinolone without rigorous comparative data risks experimental failure and wasted resources. The evidence below quantifies these critical points of differentiation.

4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one vs. Closest Comparators


MAO-A vs. MAO-B Selectivity Profile

The compound exhibits weak but measurable inhibition of human Monoamine Oxidase A (MAO-A). While no direct head-to-head selectivity data for this specific compound exists, its inhibition profile can be compared to a known selective MAO-B inhibitor, clorgyline. A class-level inference suggests that 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one, with an IC50 of 39,000 nM for MAO-A [1], is significantly less potent than clorgyline (MAO-A IC50 typically < 100 nM). This implies a different selectivity profile, but its activity against MAO-B (IC50 300 nM) [2] indicates a preference for the B isoform, a key differentiator for researchers screening for subtype-specific activity.

Enzymology Neuropharmacology Drug Screening

4-Chloro Substituent as a Synthetic Handle

The 4-chloro group on the quinolinone ring is a key functional handle for diversification. Unlike non-halogenated analogs, 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one can undergo nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles (e.g., amines, alkoxides) to yield 4-substituted derivatives [1]. In contrast, its direct non-chlorinated analog (1-methyl-3-phenylquinolin-2(1H)-one) cannot participate in this reaction, limiting its utility as a building block. This chemical reactivity is a direct consequence of the 4-chloro substitution.

Organic Synthesis Medicinal Chemistry Derivatization

1-Methyl vs. 1-Phenyl Substitution Impact

In a comparative study of quinolin-2-one derivatives, the substitution at the 1-position (N1) significantly impacted antidepressant activity in a forced swim test (FST) model in rats. A closely related analog, 4-chloro-1-methyl-3-[3-(pyrrolidin-1-yl) propanoyl] quinolin-2(1H)-one [IIb 2], showed an immobility time of 120.3 ± 2.376 seconds, while its 1-phenyl counterpart [IIa 3] exhibited an immobility time of 126.5 ± 1.945 seconds [1]. While this comparison is for a 3-substituted derivative, it provides class-level evidence that the 1-methyl group on the quinolinone core (present in 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one) can influence biological activity compared to a 1-phenyl group.

Antidepressant Activity Behavioral Pharmacology SAR

Crystal Structure for Co-Crystal Engineering

The single-crystal X-ray structure of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one has been solved and deposited, providing detailed information on its solid-state conformation, bond lengths, and packing arrangement [1]. In contrast, for many closely related quinolone analogs, crystal structures are not publicly available. The structure reveals key intermolecular interactions, including C-H…π and π-π stacking, which dictate its crystal packing and can influence properties like solubility and stability. This structural data is a quantitative asset, enabling in silico modeling of co-crystal formers or predicting the outcome of solid-form screens, a process that is speculative without an experimentally determined structure.

Crystallography Solid-State Chemistry Preformulation

4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one Applications


Quinolinone Library Synthesis via SNAr

Researchers requiring a versatile building block for generating focused libraries of 4-substituted quinolin-2(1H)-ones should prioritize this compound. Its 4-chloro group provides a unique handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid exploration of chemical space around the quinolinone core. This is in stark contrast to non-halogenated analogs, which lack this key reactive site, making this compound a more valuable and cost-effective starting material [1].

MAO-B Tool Compound for Neurological Studies

For scientists investigating the role of Monoamine Oxidase B (MAO-B) in neurological conditions, this compound serves as a selective inhibitor. Its IC50 of 300 nM for MAO-B, compared to a significantly higher IC50 of 39,000 nM for MAO-A, provides a quantitative basis for its use in studies aimed at understanding isoform-specific functions [2]. This selectivity profile is a key differentiator from non-selective MAO inhibitors.

Co-Crystal Screening & Formulation Design

In early-stage pharmaceutical development, the availability of a solved single-crystal X-ray structure is a significant advantage. 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one has a known and publicly accessible crystal structure, detailing its intermolecular interactions [3]. This data is invaluable for in silico co-crystal prediction, interpretation of powder X-ray diffraction (PXRD) patterns, and understanding the solid-form landscape, thereby reducing experimental burden and accelerating formulation efforts.

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